molecular formula C15H17ClN2 B1522119 1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride CAS No. 1210277-79-4

1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride

Cat. No.: B1522119
CAS No.: 1210277-79-4
M. Wt: 260.76 g/mol
InChI Key: ZSISKMLHMPXRLP-UHFFFAOYSA-N
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Description

1-Benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride typically involves the following steps:

  • Benzylamine Reaction: The reaction begins with benzylamine, which undergoes a series of reactions to form the indole core.

  • Indole Formation: The benzylamine is then cyclized to form the indole ring structure.

  • Amination: The indole ring is further modified to introduce the amine group at the 5-position.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups within the compound.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted indole derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Indole derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties.

  • Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-Benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride is compared with other similar indole derivatives, such as 1-benzyl-1H-indol-5-amine and 1-benzyl-1H-indol-3-amine hydrochloride. While these compounds share structural similarities, they differ in their functional groups and positions, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 1-Benzyl-1H-indol-5-amine

  • 1-Benzyl-1H-indol-3-amine hydrochloride

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Properties

IUPAC Name

1-benzyl-2,3-dihydroindol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2.ClH/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12;/h1-7,10H,8-9,11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSISKMLHMPXRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)N)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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